molecular formula C9H7Cl2F3O B1365035 3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol CAS No. 239074-65-8

3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol

Cat. No. B1365035
M. Wt: 259.05 g/mol
InChI Key: AAJFTUIEAYJREB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol include a density of 1.4±0.1 g/cm^3, boiling point of 75.9±8.0 °C at 760 mmHg, vapour pressure of 113.2±0.1 mmHg at 25°C, and enthalpy of vaporization of 30.4±3.0 kJ/mol .

Scientific Research Applications

Stereocontrolled Synthesis

  • 3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol has been used in the highly stereocontrolled synthesis of 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its utility in producing enantiomerically pure compounds (Shimizu, Sugiyama, & Fujisawa, 1996).

Synthesis of CF3-Substituted Oxiranes and Alkenes

  • This compound plays a role in the stereoselective generation of CF3-substituted oxiranes and alkenes, highlighting its importance in the creation of complex molecular structures (Shimizu et al., 2003).

Catalytic Applications

  • Optically pure 1,3-diols synthesized from this compound have been used as catalysts in asymmetric additions, showcasing its potential in catalysis (Sarvary, Wan, & Frejd, 2002).

Utility in Organic Synthesis

  • The compound has been utilized in reactions with zinc and aldehydes, forming various alcohols and alkenes, indicating its versatility in organic synthesis (Tamura & Sekiya, 1995).

Fluorine Chemistry

  • Research has been conducted on the synthesis of fluorinated compounds like 2-phenylperfluoropropene using this compound, emphasizing its role in fluorine chemistry (Bhadury, Pant, Palit, & Jaiswal, 1997).

Enantioselective Synthesis

properties

IUPAC Name

3,3-dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2F3O/c10-7(11)8(15,9(12,13)14)6-4-2-1-3-5-6/h1-5,7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJFTUIEAYJREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(Cl)Cl)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433433
Record name 3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol

CAS RN

239074-65-8
Record name 3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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